Chitotetraose (tetrahydrochloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

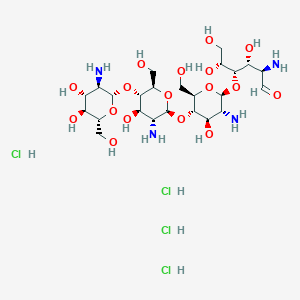

壳四糖(四盐酸盐)是一种从丛枝菌根真菌中提取的短链几丁质寡聚体。 它以其激活放线菌根植物物种中保守的共生信号通路的能力而闻名 。 该化合物的分子式为 C₂₄H₅₀Cl₄N₄O₁₇,分子量为 808.48 g/mol .

准备方法

合成路线和反应条件

壳四糖(四盐酸盐)可以通过几丁质的天然聚合物壳聚糖水解合成。 水解过程涉及在受控条件下使用盐酸将壳聚糖分解成更小的寡聚体,包括壳四糖 .

工业生产方法

壳四糖(四盐酸盐)的工业生产通常涉及使用壳聚糖酶等特定酶对壳聚糖进行酶促水解。 该过程经过优化,可获得高纯度壳四糖,然后通过用盐酸处理将其转化为四盐酸盐形式 .

化学反应分析

反应类型

壳四糖(四盐酸盐)会发生各种化学反应,包括:

氧化: 该化合物可以被氧化,生成相应的氧化衍生物。

还原: 还原反应可以将壳四糖转化为还原形式。

取代: 取代反应可以将不同的官能团引入壳四糖结构.

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

主要产物

科学研究应用

壳四糖(四盐酸盐)具有广泛的科学研究应用:

化学: 它被用作研究几丁质和壳聚糖衍生物的模型化合物。

生物学: 该化合物用于研究几丁质寡聚体在植物-微生物相互作用中的作用。

医学: 研究探索了其作为具有抗菌和免疫调节特性的生物活性化合物的潜力。

作用机制

壳四糖(四盐酸盐)通过激活放线菌根植物物种中保守的共生信号通路发挥作用。 该通路涉及植物表面特定受体对壳四糖的识别,从而激活下游信号级联,促进植物和丛枝菌根真菌之间的共生相互作用 .

相似化合物的比较

类似化合物

- 壳二糖(二盐酸盐)

- 壳三糖(三盐酸盐)

- 壳五糖(五盐酸盐)

- 壳六糖(六盐酸盐)

- 壳七糖(七盐酸盐)

独特性

壳四糖(四盐酸盐)因其特定的链长及其激活放线菌根植物物种中保守的共生信号通路的能力而具有独特性。 这种特性使其与其他几丁质寡聚体区别开来,这些寡聚体可能没有相同的生物活性 .

生物活性

Chitotetraose tetrahydrochloride is a short-chain chitin oligomer that plays a significant role in various biological activities, particularly in plant-microbe interactions and potential therapeutic applications. This compound has garnered attention for its ability to activate specific signaling pathways in plants and its implications in medical research.

| Property | Value |

|---|---|

| Molecular Formula | C24H50Cl4N4O17 |

| Molecular Weight | 808.482 g/mol |

| CAS Number | 117399-50-5 |

Chitotetraose tetrahydrochloride primarily functions as an activator of the Conserved Symbiosis Signaling Pathway (CSSP) in actinorhizal plants. This pathway is crucial for establishing symbiotic relationships between plants and arbuscular mycorrhizal fungi, which enhance nutrient uptake and improve plant health under various environmental stresses .

Activation of CSSP

Research indicates that chitotetraose interacts with specific receptors in plant cells, triggering a cascade of signaling events that lead to enhanced symbiotic interactions. The study by Mireille Chabaud et al. (2019) demonstrated that chitotetraose activates this pathway, promoting the growth and development of actinorhizal plants, which are known for their ability to form symbiotic relationships with nitrogen-fixing bacteria .

Biological Activities

- Antimicrobial Activity :

- Anti-tumor Effects :

- Antioxidant Properties :

Study on Antimicrobial Activity

A study analyzed the effects of various chitooligosaccharides on Staphylococcus aureus. Results indicated that those with a degree of polymerization greater than five exhibited significant antimicrobial activity, suggesting that chitotetraose could be a candidate for further investigation in antimicrobial applications .

Study on Anti-tumor Activity

Research involving BALB/c mice demonstrated that chitooligosaccharides could inhibit tumor growth effectively. In particular, chitohexaose showed a more pronounced effect compared to other oligomers like chitobiose and chitotriose, highlighting the potential of chitotetraose as an anti-cancer agent .

属性

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;tetrahydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46N4O17.4ClH/c25-6(1-29)14(35)19(7(34)2-30)43-23-12(27)17(38)21(9(4-32)41-23)45-24-13(28)18(39)20(10(5-33)42-24)44-22-11(26)16(37)15(36)8(3-31)40-22;;;;/h1,6-24,30-39H,2-5,25-28H2;4*1H/t6-,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAPCOFRUKAVGR-PFOCQPMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50Cl4N4O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。